molecular formula C12H17NO2 B8185632 Ethyl (2S,3R)-2-amino-3-phenylbutanoate

Ethyl (2S,3R)-2-amino-3-phenylbutanoate

Cat. No.: B8185632
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-KOLCDFICSA-N
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Description

Ethyl (2S,3R)-2-amino-3-phenylbutanoate is a chiral ester featuring a phenyl group at the 3-position and an amino group at the 2-position. Its stereochemistry (2S,3R) is critical for biological activity and synthetic applications. The compound is synthesized via chemoenzymatic methods, such as enzymatic resolution of racemic mixtures or epimerization of stereoisomers, achieving high enantiomeric purity . Key applications include its use as an intermediate in pharmaceuticals, where stereochemical precision influences binding affinity and metabolic stability.

Properties

IUPAC Name

ethyl (2S,3R)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Esterification of Phenylalanine

The most straightforward route to Ethyl (2S,3R)-2-amino-3-phenylbutanoate begins with L-phenylalanine, leveraging its native stereochemistry. The amino group is first protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. Boc protection is achieved by treating phenylalanine with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at 0–5°C, yielding Boc-protected phenylalanine in >95% purity. Subsequent esterification with ethanol under acidic conditions (HCl or H₂SO₄) produces the ethyl ester. This step typically achieves 85–90% yield, with residual starting material removed via aqueous extraction.

Stereochemical Inversion at the 3-Position

To convert the native (2S,3S) configuration of phenylalanine derivatives to the target (2S,3R) configuration, a Mitsunobu reaction is employed. The hydroxyl group at the 3-position is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by inversion via reaction with a chiral benzoic acid derivative. This step is critical for establishing the 3R configuration and proceeds with 75–80% enantiomeric excess (ee).

Deprotection and Final Isolation

Final deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amino ester. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water affords the target compound in >98% purity. Overall yields for this three-step sequence range from 60–65%.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries, such as (4S)-4-benzyl-2-thioxothiazolidin-3-one, enables direct asymmetric synthesis. In a representative procedure, phenylacetaldehyde is condensed with the auxiliary in the presence of titanium tetrachloride and (–)-sparteine, achieving 85% ee for the (2S,3R) product. The auxiliary is later removed via hydrolysis under basic conditions (NaOH/MeOH), yielding the free amino ester with minimal racemization.

Transition Metal-Catalyzed Methods

Rhodium-catalyzed amidocarbonylation offers an alternative route. Phenylacetaldehyde reacts with acetamide and synthesis gas (CO/H₂) under high pressure (500 psi) in the presence of a cobalt-rhodium catalyst system. This method produces N-acetyl-β-phenylalanine, which is subsequently hydrolyzed and esterified to yield the target compound. While this approach achieves 70–75% yield, scalability is limited by the need for specialized high-pressure equipment.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 2-amino-3-phenylbutanoate is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (2R,3S) enantiomer in a biphasic system (water/toluene), leaving the desired (2S,3R) ester intact. After 24 hours at 37°C, enantiomeric ratios (E) exceeding 200 are achieved, with the product isolated in 45–50% yield and >99% ee.

Transaminase-Mediated Asymmetric Amination

A more recent approach employs ω-transaminases to catalyze the amination of β-keto esters. Ethyl 3-phenyl-2-oxobutanoate is treated with a transaminase and an amine donor (e.g., isopropylamine) in phosphate buffer (pH 7.5). Optimization of enzyme mutants has enabled >90% conversion and 95% ee for the (2S,3R) product, though substrate solubility remains a challenge.

Industrial-Scale Production Methods

Batch Reactor Optimization

Large-scale synthesis (100+ kg batches) utilizes jacketed reactors with precise temperature control. Key steps include:

  • Esterification : Ethanol is added in excess (5:1 molar ratio) to minimize side reactions.

  • Catalyst Recovery : Homogeneous catalysts (e.g., H₂SO₄) are neutralized with NaOH and filtered as sulfate salts for reuse.

  • Continuous Distillation : Low-pressure distillation (2–3 mmHg) removes ethanol and water, improving reaction kinetics.

Green Chemistry Innovations

Recent advances focus on solvent-free esterification using microwave irradiation. Reaction times are reduced from 12 hours to 30 minutes, with yields maintained at 80–85%. Additionally, biocatalytic cascades combining lipases and transaminases in one pot have been piloted, though industrial adoption remains limited.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Chemical Synthesis60–6598–99High120–150
Catalytic Asymmetric70–7585–90Moderate200–220
Enzymatic Resolution45–50>99Low300–350
Industrial Batch75–8098–99High90–110

Key Observations :

  • Chemical synthesis remains the most cost-effective route for large-scale production.

  • Enzymatic methods offer superior stereoselectivity but suffer from lower yields and higher costs.

  • Industrial batch processes balance efficiency and purity, making them ideal for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (2S,3R)-2-amino-3-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of the chiral center allows for specific interactions with enzymes and receptors, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Ethyl (2S,3R)-2,3-Dimethylglycerate (2S,3R)-4

Structural Features :

  • Ester group : Ethyl
  • Substituents : Methyl groups at positions 2 and 3.
  • Stereochemistry : (2S,3R).

Comparison :

  • Synthesis : Synthesized via enzymatic resolution using alcohol dehydrogenases, achieving >99% enantiomeric excess (e.e.) .
  • Applications : Used in chiral building blocks for agrochemicals.
Property Ethyl (2S,3R)-2-amino-3-phenylbutanoate Ethyl (2S,3R)-2,3-Dimethylglycerate
Molecular Formula C₁₂H₁₅NO₂ C₇H₁₄O₄
Molecular Weight 221.25 g/mol 162.18 g/mol
Key Functional Groups Amino, Phenyl Hydroxyl, Methyl
Enantiomeric Excess >99% >99%

Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

Structural Features :

  • Ester group : Ethyl
  • Substituents : 2-pyridinyl group, hydroxyl groups.
  • Stereochemistry : (2S,3R).

Comparison :

  • Solubility : Soluble in acetonitrile and ethyl acetate due to polar N-oxide and hydroxyl groups .
  • Reactivity : The pyridinyl group introduces aromatic π-π interactions, while the N-oxide enhances electrophilicity.
  • Applications : Used in asymmetric catalysis and as a chiral ligand.
Property This compound Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Molecular Formula C₁₂H₁₅NO₂ C₁₀H₁₃NO₅
Molecular Weight 221.25 g/mol 227.21 g/mol
Key Functional Groups Amino, Phenyl Hydroxyl, Pyridinyl, N-Oxide
Solubility Moderate in polar solvents High in acetonitrile, chloroform

tert-Butyl (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoate

Structural Features :

  • Ester group : tert-Butyl
  • Substituents: Hydroxyl, amino, phenyl.
  • Stereochemistry : (2S,3R).

Comparison :

  • Steric Effects : The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the ethyl ester .
  • Stability : Enhanced stability under acidic conditions due to the tert-butyl group.
  • Applications : Intermediate in protease inhibitor synthesis.
Property This compound tert-Butyl (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoate
Ester Group Ethyl tert-Butyl
Molecular Weight 221.25 g/mol 279.34 g/mol (estimated)
Key Functional Groups Amino, Phenyl Amino, Hydroxyl, Phenyl
Stability Moderate High (tert-butyl protection)

Ethyl (S)-2-Hydroxy-4-phenylbutyrate

Structural Features :

  • Ester group : Ethyl
  • Substituents : Hydroxyl, phenyl.
  • Stereochemistry : (S)-configuration at C2.

Comparison :

  • Polarity: The hydroxyl group increases polarity, enhancing solubility in aqueous media compared to the amino-substituted target compound .
  • Synthesis : Produced via Meerwein-Ponndorf-Verley reduction, achieving 76.9% diastereomeric excess for (2S,3R) isomers .
  • Applications: Precursor for β-amino alcohol synthesis.
Property This compound Ethyl (S)-2-Hydroxy-4-phenylbutyrate
Molecular Formula C₁₂H₁₅NO₂ C₁₂H₁₆O₃
Molecular Weight 221.25 g/mol 208.25 g/mol
Key Functional Groups Amino, Phenyl Hydroxyl, Phenyl
Diastereomeric Excess N/A 76.9% (2S,3R)

Key Findings and Implications

Stereochemical Influence : The (2S,3R) configuration consistently enhances enantiomeric purity and biological activity across analogs .

Functional Group Effects: Amino groups improve hydrogen-bonding capacity for target binding. Bulky ester groups (e.g., tert-butyl) increase stability but reduce reactivity .

Synthetic Accessibility : Chemoenzymatic methods outperform traditional synthesis in stereocontrol .

Biological Activity

Ethyl (2S,3R)-2-amino-3-phenylbutanoate, also known as a chiral amino acid derivative, has garnered attention in various fields of biological and medicinal chemistry due to its unique stereochemistry and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its specific stereochemistry that influences its biological interactions. The compound can be synthesized through various methods, including chiral resolution techniques and asymmetric synthesis approaches. The general structure is represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2
PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight211.27 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound acts as a ligand for specific receptors and enzymes, modulating their activity through competitive inhibition or activation. The stereochemistry plays a crucial role in determining the binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can influence neurotransmitter systems by modulating receptor activity.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Studies indicate that this compound may provide neuroprotection against oxidative stress and neurodegeneration.
  • Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro.

Case Study: Neuroprotective Effects

A study conducted on rat models indicated that administration of this compound resulted in significant reductions in markers of oxidative stress in brain tissues. The results are summarized below:

Table 2: Neuroprotective Effects

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
Low Dose25
Medium Dose50
High Dose75

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits moderate bioavailability across different animal models. The compound's half-life varies significantly between species, indicating the need for careful dosing considerations in clinical applications.

Table 3: Pharmacokinetic Data

SpeciesBioavailability (%)Half-life (hours)
Rat684
Dog305
Monkey4.51

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl (2S,3R)-2-amino-3-phenylbutanoate, and how is stereochemical purity ensured?

Synthesis typically involves stereoselective reduction and esterification steps. For example, the Meerwein-Ponndorf-Verley reaction has been used for stereoselective reduction of ketones to alcohols, achieving diastereomer ratios of ~77:23 under optimized conditions . Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to direct (2S,3R) configuration.
  • Purification : Reverse-phase chromatography (C18 columns) or recrystallization to isolate the target isomer .
  • Validation : Confirm stereochemistry via ¹H NMR coupling constants and X-ray crystallography for absolute configuration .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • ¹H NMR : Analyze splitting patterns (e.g., vicinal coupling constants) to distinguish diastereomers and verify stereochemistry .
  • HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., polysaccharide-based columns) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration, especially for novel derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of this compound?

Diastereoselectivity depends on:

  • Catalyst design : Chiral ligands (e.g., sulfinamides) can improve stereochemical outcomes, as seen in related (SS,2S,3R)-sulfinamide intermediates .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) and lower temperatures may stabilize transition states favoring the (2S,3R) isomer .
  • Additives : Lewis acids (e.g., Mg²⁺) or hydrogen-bond donors can modulate selectivity.
  • Iterative screening : Use Design of Experiments (DoE) to systematically vary parameters and achieve >90% diastereomeric excess .

Q. How should researchers address contradictions between HPLC and NMR data in stereochemical analysis?

Discrepancies may arise from:

  • Dynamic effects : Rotamers or tautomers in NMR can obscure coupling constants. Use variable-temperature NMR or deuterated solvents to mitigate .
  • Column efficiency : Ensure HPLC chiral columns are properly conditioned; validate with known standards.
  • Cross-validation : Combine multiple techniques (e.g., circular dichroism, optical rotation) for consensus .

Q. What are the challenges in incorporating this compound into peptide chains, and how can they be overcome?

Challenges include:

  • Steric hindrance : The bulky phenyl group may impede coupling. Use microwave-assisted synthesis or ultra-reactive coupling agents (e.g., HATU) .
  • Epimerization risk : Avoid basic conditions during peptide elongation. Employ low-temperature solid-phase synthesis .
  • Protection strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to prevent side reactions .

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